molecular formula C5H11ClFNO B13450576 [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride

[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride

Cat. No.: B13450576
M. Wt: 155.60 g/mol
InChI Key: AWUUHDIZKVMLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Fluoromethyl)azetidin-3-yl]methanol hydrochloride (CAS 928038-44-2) is a fluorinated azetidine derivative with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol. This compound is characterized by a three-membered azetidine ring substituted with a fluoromethyl group and a hydroxymethyl group, stabilized as a hydrochloride salt. It is prominently utilized in the synthesis of human rhinovirus inhibitors, leveraging its structural rigidity and fluorine-enhanced electronic properties for targeted biological interactions .

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

[3-(fluoromethyl)azetidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-1-5(4-8)2-7-3-5;/h7-8H,1-4H2;1H

InChI Key

AWUUHDIZKVMLNA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CO)CF.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Fluorination Step

  • Fluorination of the mesylate or tosylate intermediates is typically achieved using fluorinating reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes . This step introduces the fluoromethyl group at the 3-position of the azetidine ring.

Reduction and Deprotection

  • The protected fluoromethyl azetidine carboxylates undergo hydride reduction to convert carboxylate groups into hydroxymethyl groups.
  • Common hydride reducing agents include sodium borohydride (NaBH4) , lithium aluminum hydride (LAH) , sodium triacetoxyborohydride , Red-Al , and diisobutylaluminum hydride (DIBAL) .
  • The reduction is often conducted in solvents such as methanol or tetrahydrofuran (THF) under controlled temperatures (e.g., 15-65 °C) with nitrogen purging to avoid oxidation.

Acidic Deprotection and Salt Formation

  • Acidic reagents such as para-toluenesulfonic acid , trifluoroacetic acid , or acetic acid are used to remove protecting groups (e.g., tert-butyl carbamates) and to convert the free base into the hydrochloride salt.
  • This step enhances compound stability and facilitates purification.

Purification

  • The reaction mixture is subjected to aqueous-organic phase separations, washing with aqueous sodium hydroxide and potassium carbonate solutions to remove impurities.
  • Drying agents like magnesium sulfate (MgSO4) are used before filtration and concentration.
  • Final purification may involve recrystallization from solvents such as acetonitrile to obtain the hydrochloride salt in high purity.

Representative Process Flow and Conditions

Step Reactants/Intermediates Reagents/Conditions Purpose Notes
1 tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate TBAF or HF/trimethylamine, solvent (e.g., THF), 0-20 °C Fluorination to form tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Controlled temperature to minimize side reactions
2 tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Hydride reducing agent (NaBH4, LAH, etc.), MeOH or THF, 15-65 °C, N2 atmosphere Reduction of carboxylate to hydroxymethyl group Excess hydride quenched by methanol addition
3 Reduced intermediate Acidic reagent (para-toluenesulfonic acid, TFA), ambient temperature Deprotection and salt formation Formation of hydrochloride salt
4 Crude product Aqueous base washes (NaOH, K2CO3), drying (MgSO4), filtration, recrystallization Purification Recrystallization from MeCN or suitable solvent

Analytical Characterization

Research Findings and Optimization Notes

  • The fluorination step requires careful control to avoid side reactions such as formation of chloromethyl impurities; purification steps reduce these to below 1%.
  • Choice of hydride reducing agent impacts yield and selectivity; sodium borohydride is preferred for scale-up due to safety and cost considerations.
  • The hydrochloride salt form provides enhanced stability and crystallinity, facilitating handling and storage.
  • Reaction scale-up to multi-kilogram batches has been demonstrated with consistent yields and purity, employing large reactors (e.g., 5000 L) with nitrogen purging and temperature control.

Summary Table of Key Reagents and Conditions

Reagent/Agent Role Typical Conditions Comments
Tetra-butylammonium fluoride (TBAF) Fluorinating agent 0-20 °C, THF or similar solvent Provides nucleophilic fluoride
Sodium borohydride (NaBH4) Hydride reducing agent 15-65 °C, methanol or THF, N2 atmosphere Mild, selective reduction
Para-toluenesulfonic acid (p-TsOH) Acidic deprotection/salt formation Ambient temperature Removes Boc protecting group
Sodium hydroxide (NaOH) Aqueous washing 10-20 °C Removes acidic impurities
Magnesium sulfate (MgSO4) Drying agent Room temperature Removes residual water

Chemical Reactions Analysis

Types of Reactions

[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent-Specific Comparisons

3-(Methoxymethyl)azetidine Hydrochloride (CAS 942308-06-7)
  • Molecular Formula: C₅H₁₂ClNO
  • Similarity Score : 0.86
  • Key Differences : Replaces the fluoromethyl group with a methoxymethyl (-CH₂OCH₃) substituent.
(3-Methylazetidin-3-yl)methanol Hydrochloride (CAS 1458653-12-7)
  • Molecular Formula: C₅H₁₂ClNO
  • Key Differences : Substitutes fluoromethyl with a methyl group (-CH₃).
  • Implications : The absence of fluorine reduces electronegativity and may decrease metabolic stability, impacting pharmacokinetics.
3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7)
  • Molecular Formula : C₃H₆ClF₂N
  • Similarity Score : 0.81
  • Key Differences : Contains two fluorine atoms on the azetidine ring instead of a fluoromethyl-hydroxymethyl combination.
  • Implications : Enhanced ring electronegativity may improve binding to polar targets but reduce solubility in lipophilic environments.

Physicochemical and Functional Comparisons

Compound Name Molecular Weight (g/mol) Substituents Key Applications
[3-(Fluoromethyl)azetidin-3-yl]methanol HCl 123.58 -CH₂F, -CH₂OH Antiviral agents
3-(Methoxymethyl)azetidine HCl 137.61 -CH₂OCH₃ Not specified
3-Methylazetidine HCl 107.58 -CH₃ Neuroprotective intermediates
3-[(3-Fluorophenyl)methyl]azetidine HCl 201.67 -CH₂(3-FC₆H₄) Not specified

Key Observations :

  • Methyl-substituted analogs (e.g., 3-Methylazetidine HCl) prioritize lipophilicity , making them suitable for blood-brain barrier penetration in neuroprotective contexts .

Biological Activity

[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride is a novel azetidine derivative characterized by a unique combination of a fluoromethyl group and hydroxymethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.

  • Molecular Formula : C6_6H8_8ClFN
  • Molecular Weight : 155.58 g/mol
  • Structure : The compound features an azetidine ring with a fluoromethyl group attached to the nitrogen atom.

The biological activity of [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride is primarily attributed to its ability to engage in nucleophilic substitution reactions, facilitated by the presence of the fluoromethyl group. Computational studies, particularly quantitative structure–activity relationship (QSAR) modeling, have predicted its interaction with various biological targets, suggesting potential pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these pathogens range from 0.25 to 1 μg/mL, demonstrating its potential as a new antibacterial agent.

Pathogen MIC (μg/mL)
MRSA1
VRE1
Linezolid-resistant S. aureus0.5
Linezolid-resistant S. pneumoniae4

Anti-inflammatory Activity

In addition to its antimicrobial effects, [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride has been implicated in anti-inflammatory pathways. Its structural features allow it to bind effectively to specific receptors involved in inflammatory responses, potentially leading to reduced inflammation.

Case Studies and Research Findings

  • In Silico Studies : Interaction studies utilizing in silico methods have predicted the binding affinity of [3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride with various enzymes and receptors relevant to disease pathways. These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.
  • In Vitro Assays : In vitro assays have demonstrated the cytotoxic effects of this compound on cancer cell lines such as MCF-7. The half-maximal inhibitory concentration (IC50) values observed indicate significant antiproliferative activity.
Cell Line IC50 (μM)
MCF-76.5
MDA-MB-2319.5

Q & A

Q. What are the validated synthetic routes for [3-(Fluoromethyl)azetidin-3-yl]methanol hydrochloride, and how is its purity confirmed?

A common synthesis involves treating 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester with 4.0 M HCl in dioxane at ambient temperature for 2 hours, yielding the hydrochloride salt as a hygroscopic oil (0.66 g, 95% purity) . Purity is typically confirmed via HPLC, as described for structurally related azetidine derivatives (e.g., 98.34% purity for n-(3-(azetidin-3-yl)phenyl)methanesulfonamide hydrochloride) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation, with specific attention to the fluoromethyl group’s chemical shift (~4.5–5.0 ppm for 19F^{19}\text{F} NMR) .

Q. What analytical techniques are recommended to assess the compound’s stability under experimental conditions?

Due to its hygroscopic nature, stability studies should include dynamic vapor sorption (DVS) to monitor moisture uptake and thermogravimetric analysis (TGA) to evaluate thermal degradation thresholds . For aqueous solutions, pH-dependent stability assays (e.g., LC-MS monitoring over 24–72 hours) are advised, as hydrolysis of the azetidine ring or fluoromethyl group may occur. Storage recommendations include anhydrous conditions at -20°C in desiccated environments .

Q. How can researchers mitigate synthetic byproducts or impurities in this compound?

Byproducts often arise from incomplete tert-butyl ester deprotection or fluoromethyl group oxidation. Reverse-phase HPLC with UV/Vis detection (λ = 210–254 nm) is effective for identifying impurities. Recrystallization in ethanol/diethyl ether or preparative HPLC can resolve these issues. For example, analogs like methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) require similar purification steps to achieve >98% purity .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for fluorinated azetidine derivatives in medicinal chemistry?

Fluorine’s electronegativity and steric effects are probed via comparative studies with non-fluorinated analogs (e.g., 3-methylazetidine hydrochloride, CAS 935669-28-6) and difluorinated variants (e.g., 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride, CAS 1523606-39-4) . Key parameters include:

  • Lipophilicity : Calculated via LogP (e.g., 1.0 for [3-(Fluoromethyl)azetidin-3-yl]methanol hydrochloride) .
  • Conformational rigidity : Assessed via 1H^{1}\text{H}-19F^{19}\text{F} NOESY to evaluate fluoromethyl-azetidine ring interactions.
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) compare oxidative defluorination rates against controls .

Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) profile?

Density functional theory (DFT) predicts fluoromethyl group polarity (e.g., dipole moment ~2.5–3.0 D) and hydrogen-bonding potential. Molecular dynamics (MD) simulations model membrane permeability using parameters like polar surface area (PSA = 21.26 Ų) . For CNS-targeted applications, blood-brain barrier (BBB) penetration is estimated via PAMPA-BBB assays, with modifications (e.g., prodrug synthesis) guided by in silico ADMET predictions .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s biological activity?

  • Enzyme inhibition : Fluorinated azetidines are tested against serine hydrolases or kinases (e.g., VEGFR2 inhibition by raloxifene hydrochloride, CAS 84449-90-1) using fluorescence polarization assays .
  • In vivo PK : Radiolabeled 18F^{18}\text{F}-analogs enable PET imaging to track biodistribution in rodent models .
  • Toxicity : Zebrafish embryotoxicity assays (ZFET) screen for developmental effects, while Ames tests assess mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.